ST638 vs Genistein: Comparable Anti-Aggregatory Efficacy in Human Platelets at Defined Concentrations
In thrombin-stimulated human platelets, preincubation with 50 μM ST638 completely blocked platelet aggregation induced by 0.05 unit/ml thrombin, achieving efficacy equivalent to 25 μg/ml genistein under identical experimental conditions [1]. Both inhibitors also blocked protein-tyrosine phosphorylation of multiple substrate bands (135-, 124-, 76-, 64-, and 60-kDa) in a dose-dependent manner [1]. However, genistein at higher concentrations additionally inhibited intracellular Ca²⁺ mobilization, whereas ST638 did not, indicating distinct downstream signaling interference despite comparable aggregation blockade [1].
| Evidence Dimension | Thrombin-induced platelet aggregation inhibition |
|---|---|
| Target Compound Data | 50 μM ST638 completely blocked aggregation |
| Comparator Or Baseline | 25 μg/ml genistein completely blocked aggregation |
| Quantified Difference | Equivalent functional efficacy; ST638 lacks Ca²⁺ mobilization interference observed with genistein |
| Conditions | Human platelets; 0.05 unit/ml thrombin stimulation; in vitro |
Why This Matters
Researchers requiring tyrosine kinase inhibition in platelet studies without confounding Ca²⁺ mobilization effects should prioritize ST638 over genistein.
- [1] Asahi M, Yanagi S, Ohta S, Inazu T, Sakai K, Takeuchi F, Taniguchi T, Yamamura H. Thrombin-induced human platelet aggregation is inhibited by protein-tyrosine kinase inhibitors, ST638 and genistein. FEBS Lett. 1992;309(1):10-14. View Source
